molecular formula C18H14BrFN4O2 B2431781 1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171581-12-6

1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2431781
CAS RN: 1171581-12-6
M. Wt: 417.238
InChI Key: WUCLKLRJAOLQEK-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H14BrFN4O2 and its molecular weight is 417.238. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Protozoal Activity : This compound, part of a series of novel oxadiazolyl pyrrolo triazole diones, was designed and synthesized using a bioisosterism principle. These compounds, including the specific triazole derivative, show potential as anti-protozoal agents, highlighting their significance in the development of new therapeutic agents (Dürüst et al., 2012).

  • Inhibition Against Caspase-3 : Related 1,2,3-triazole compounds have been studied for their inhibitory effects on caspase-3, an enzyme crucial in apoptosis. This indicates the potential role of such compounds, including our specific triazole derivative, in cancer research and therapy (Jiang & Hansen, 2011).

  • Antimicrobial Activity : The triazole derivative is related to other compounds synthesized for antimicrobial applications. These compounds exhibit activity against various bacterial and fungal strains, demonstrating the compound's potential in antimicrobial drug development (Holota et al., 2020).

Chemical Properties and Synthesis Techniques

  • Synthesis Techniques : Research on similar triazole derivatives illustrates various synthesis methods, including photolysis and dipolar cycloaddition reactions. These methods are crucial in creating structurally diverse and potentially bioactive triazole derivatives (Puviarasan et al., 1999).

  • Efficient Synthesis and Application : The study of fluoroalkylated 1H-1,2,3-triazoles, a category to which our compound belongs, has led to the development of novel synthesis methods. These methods have implications for the efficient production of triazole derivatives with potential pharmaceutical applications (Peng & Zhu, 2003).

Novel Applications in Drug Development

  • Potential in Drug Development : The structural similarities of our compound to other triazole derivatives, which have been studied for their cytotoxic activities, suggest potential applications in the development of anticancer drugs (Azab et al., 2017).

  • Analgesic Potential : Compounds with a triazole core, including the specific triazole derivative, have shown potential as analgesic agents in in vivo studies. This suggests its utility in developing new pain management therapies (Zaheer et al., 2021).

properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O2/c1-9-3-4-11(8-14(9)20)23-17(25)15-16(18(23)26)24(22-21-15)12-5-6-13(19)10(2)7-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLKLRJAOLQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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